molecular formula C21H26N4O2 B3014468 2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 950345-68-3

2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3014468
CAS No.: 950345-68-3
M. Wt: 366.465
InChI Key: DRUXQIMSHOBUKV-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Potential

Deohate and Palaspagar (2020) synthesized pyrazolo[1,5-a]pyrimidine derivatives and evaluated their insecticidal and antimicrobial potential. These compounds exhibited significant activity against Pseudococcidae insects and selected microorganisms, demonstrating their potential as both insecticidal and antimicrobial agents (Deohate & Palaspagar, 2020).

Anticancer Agents

A study by Hafez, El-Gazzar, and Al-Hussain (2016) explored the synthesis of novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, for their potential as antimicrobial and anticancer agents. The synthesized compounds were found to exhibit higher anticancer activity than doxorubicin, a reference drug, against tested cell lines, indicating their promise as anticancer therapies (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antiviral Properties

Munier-Lehmann et al. (2015) identified 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties. These compounds inhibited the replication of measles virus, highlighting their potential as antiviral agents. Their mode of action was linked to the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway (Munier-Lehmann et al., 2015).

Platelet Antiaggregating Activity

Research by Bondavalli et al. (1992) synthesized 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl) pyrimidines, which exhibited platelet antiaggregating activity superior or comparable to acetyl-salicylic acid. This suggests their potential use in preventing blood clots without the associated risk of causing ulcers, a common side effect of many anti-inflammatory drugs (Bondavalli et al., 1992).

Green Synthesis and Environmental Applications

Buriol et al. (2013) reported the green synthesis of pyrazolo[1,5-a]pyrimidines using ultrasound irradiation, a method offering advantages such as simplicity, mild conditions, and short reaction times. This approach not only highlights the compound's potential in various biological applications but also its synthesis's environmental friendliness (Buriol et al., 2013).

Future Directions

The future directions of research on pyrazolo[1,5-a]pyrimidines could involve the development of more efficient synthesis pathways, the exploration of their potential applications, and the study of their mechanism of action . The goal is to lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-14-7-9-24(10-8-14)21-11-15(2)22-20-13-17(23-25(20)21)16-5-6-18(26-3)19(12-16)27-4/h5-6,11-14H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUXQIMSHOBUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=CC(=NN32)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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